2-METHYL-1-PIPERIDINECARBONITRILE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2O/c15-11-6-3-4-9(13(11)16)8-18-19-14(20)10-5-1-2-7-12(10)17/h1-8H,(H,19,20)/b18-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRSTPYZJYWWSQ-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methyl 1 Piperidinecarbonitrile Analogues and Derivatives
Established Synthetic Routes to Substituted Piperidinecarbonitriles and Pyridinecarbonitriles
The construction of substituted piperidine (B6355638) and pyridine (B92270) carbonitriles can be achieved through a variety of established synthetic strategies. These methods often focus on the efficient assembly of the heterocyclic core, followed by or concurrent with the introduction of the carbonitrile group.
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. These reactions are advantageous due to their operational simplicity, time and resource efficiency, and their ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of highly functionalized piperidines.
A common approach involves the condensation of an aldehyde, an amine, and a β-ketoester. For instance, a one-pot, three-component reaction of aromatic aldehydes, anilines, and ethyl acetoacetate can yield highly substituted piperidines. Various catalysts have been employed to promote this transformation, including environmentally friendly options like sodium lauryl sulfate (SLS) in water, which can lead to good to high yields. Phenylboronic acid has also been shown to be an effective catalyst for this reaction in acetonitrile at room temperature. The general scheme for this type of reaction is depicted below:
Scheme 1: General representation of a three-component reaction for piperidine synthesis.
| Aldehyde | Amine | β-Ketoester | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Aniline | Ethyl acetoacetate | SLS | Water | High |
| 4-Chlorobenzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | Phenylboronic acid | Acetonitrile | 92 |
| 4-Methoxybenzaldehyde | 4-Methoxyaniline | Ethyl acetoacetate | Phenylboronic acid | Acetonitrile | 90 |
Table 1: Examples of Three-Component Syntheses of Substituted Piperidines.
One-pot syntheses that are not strictly MCRs have also been developed. For example, an efficient route from halogenated amides to piperidines has been disclosed, which integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot without the need for metal catalysts. rsc.org
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of its derivatives. Various cyclization strategies have been developed, broadly categorized into intramolecular and intermolecular approaches.
Intramolecular Cyclization: This strategy involves the formation of a ring from a single molecule containing all the necessary atoms. Common methods include:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method. This involves the formation of a cyclic iminium ion intermediate, which is then reduced to the piperidine.
Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction involves an imine (dienophile) and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine. This method allows for the creation of multiple stereocenters in a single step.
Radical Cyclization: Radical-mediated cyclization of unsaturated amines can lead to the formation of the piperidine ring. These reactions are often initiated by a radical initiator and can proceed with high stereoselectivity.
Metal-Catalyzed Cyclizations: Various transition metals, such as palladium, gold, and nickel, can catalyze the intramolecular cyclization of amino-alkenes or amino-alkynes to form piperidines.
Intermolecular Cyclization: These methods involve the reaction of two or more separate molecules to form the piperidine ring. A prominent example is the catalytic hydrogenation of substituted pyridines. A range of catalysts, including platinum oxide (PtO2), rhodium on carbon, and iridium complexes, have been used for this transformation. researchgate.netnih.gov The reaction conditions can often be tuned to achieve high yields and preserve other functional groups. For instance, iridium(III)-catalyzed ionic hydrogenation has been shown to be robust and selective, tolerating sensitive groups like nitro, azido, and bromo substituents. researchgate.net
| Starting Material Type | Reaction Type | Key Features |
| Amino-aldehyde | Intramolecular Reductive Amination | Forms cyclic iminium ion, then reduced. |
| Imine and Diene | Aza-Diels-Alder | [4+2] cycloaddition, forms tetrahydropyridine intermediate. |
| Unsaturated Amine | Radical Cyclization | Can be highly stereoselective. |
| Substituted Pyridine | Catalytic Hydrogenation | Various catalysts (Pt, Rh, Ir) can be used. |
Table 2: Overview of Key Cyclization Reactions for Piperidine Ring Formation.
Introduction of the Carbonitrile Moiety: Strategies and Yield Optimization
The introduction of a carbonitrile group onto the nitrogen atom of a pre-formed piperidine, such as 2-methylpiperidine (B94953), is a key step in the synthesis of 2-Methyl-1-piperidinecarbonitrile. This transformation, known as N-cyanation, typically involves the reaction of the secondary amine with a cyanating agent.
Historically, the von Braun reaction , using the highly toxic cyanogen (B1215507) bromide (BrCN), has been a common method for the N-cyanation of secondary and tertiary amines. researchgate.netmdpi.comacs.org The reaction proceeds via a cyanoammonium intermediate. However, due to the hazardous nature of cyanogen bromide, safer alternatives have been sought.
More recent and safer methods for N-cyanation include:
Trichloroacetonitrile (B146778): This inexpensive reagent has been used for the one-pot N-cyanation of a diverse range of secondary amines, providing good isolated yields. rsc.orgnih.gov
Bleach and Trimethylsilyl (B98337) Cyanide (TMSCN): An operationally simple method involves the in-situ generation of an electrophilic cyanating reagent from TMSCN and sodium hypochlorite (bleach). nih.govacs.orgnih.gov This approach avoids the use of toxic cyanogen halides.
Anodic Cyanation: Electrochemical methods, such as the anodic cyanation of piperidines in the presence of sodium cyanide, offer another route to N-cyanopiperidines.
Yield optimization for these reactions often involves careful control of reaction conditions, such as solvent, temperature, and stoichiometry of reagents. The choice of cyanating agent can also influence the selectivity of the reaction, particularly in the presence of other functional groups.
| Cyanating Agent | Key Features |
| Cyanogen Bromide (BrCN) | Traditional method, highly toxic. |
| Trichloroacetonitrile | Inexpensive, one-pot procedure. |
| TMSCN / Bleach | In-situ generation of cyanating agent, safer alternative. |
| Sodium Cyanide (NaCN) | Used in electrochemical methods. |
Table 3: Common Reagents for the N-Cyanation of Secondary Amines.
Modern and Sustainable Approaches in Piperidinecarbonitrile Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This is particularly relevant for the synthesis of medicinally important scaffolds like piperidines.
Principles and Applications of Green Chemistry in Heterocycle Construction
Green chemistry aims to reduce the environmental impact of chemical processes. Key principles include the use of renewable feedstocks, atom economy, catalysis, and the use of safer solvents and reagents. Several green approaches have been applied to the synthesis of piperidines and other N-heterocycles. mdpi.comnih.govrsc.orgmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. This has been applied to the synthesis of N-heterocycles, sometimes under solvent-free conditions. nih.gov
Catalysis in Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. Catalytic systems that are effective in water, such as the use of SLS for multi-component piperidine synthesis, represent a significant advancement.
Solvent-Free Reactions: Conducting reactions without a solvent can reduce waste and simplify purification. Some multi-component reactions for heterocycle synthesis can be performed under solvent-free conditions, often with heating. nih.gov
Use of Sustainable Catalysts: The development of catalysts based on abundant and non-toxic metals, or even organocatalysts, is a key area of green chemistry research. Lactic acid, for example, has been used as an inexpensive and sustainable catalyst for the synthesis of certain N-heterocycles. mdpi.com
A notable example of a green approach is the synthesis of N-substituted piperidones, which are precursors to piperidines, that avoids the classical Dieckmann condensation, offering significant environmental advantages. nih.govfigshare.com
Biocatalytic and Enzymatic Routes to Optically Active Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. The synthesis of optically active piperidine derivatives is an area where biocatalysis has shown significant promise. researchgate.net
Lipases: These enzymes are commonly used for the kinetic resolution of racemic mixtures. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the regioselective amidation in the synthesis of N-benzylpiperidine derivatives. nih.gov Immobilized lipases have also been employed in multi-component reactions to produce piperidine derivatives, with the advantage of catalyst reusability. rsc.orgsemanticscholar.orgrsc.org
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine. ω-Transaminases are particularly useful for the synthesis of optically pure chiral amines from prochiral ketones. acs.orgrsc.orgresearchgate.net This has been applied to the synthesis of enantiomerically pure (S)-1-Boc-3-aminopiperidine in a continuous flow system using an immobilized ω-transaminase. acs.org Transaminase-triggered aza-Michael reactions have also been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from prochiral ketoenones. acs.org
Other Enzymes: Amine oxidases and ene imine reductases have been used in chemo-enzymatic cascades for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov This approach has been applied to the synthesis of antipsychotic drugs. nih.gov
The enzymatic kinetic resolution of piperidine atropisomers, which are stereoisomers arising from restricted rotation about a single bond, has also been demonstrated, showcasing the high level of selectivity that can be achieved with biocatalysts. acs.orgnih.govacs.org
| Enzyme Class | Application in Piperidine Synthesis | Key Advantages |
| Lipases | Kinetic resolution of racemic piperidines; MCRs. | High selectivity, catalyst reusability (when immobilized). |
| Transaminases | Asymmetric synthesis of chiral aminopiperidines. | High enantioselectivity, access to optically pure products. |
| Amine Oxidases/Ene Imine Reductases | Chemo-enzymatic cascades for asymmetric dearomatization. | Creation of multiple stereocenters with high control. |
Table 4: Biocatalytic and Enzymatic Methods for Chiral Piperidine Synthesis.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. europa.eu This technology is particularly well-suited for the synthesis of piperidine derivatives by allowing for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic or rapid reactions. europa.euflinders.edu.au
A notable application of this technology is the continuous liquid-phase hydrogenation of pyridine precursors in microreactors. patsnap.com For instance, the synthesis of piperidine from pyridine has been achieved with near-quantitative conversion and selectivity by passing a pyridine solution and hydrogen through a micro-packed bed containing a ruthenium/carbon catalyst under controlled temperature and pressure. patsnap.com This approach can be adapted for the synthesis of 2-methylpiperidine derivatives from corresponding 2-methylpyridines.
Similarly, continuous flow setups have been effectively used for the α-methylation of pyridines to produce 2-methylpyridines, which are key precursors. nih.govresearchgate.net In a typical setup, a solution of a substituted pyridine in an alcohol like 1-propanol is passed through a heated column packed with a catalyst such as Raney® nickel. nih.govresearchgate.net This method provides the desired 2-methylated products in high yields and regioselectivity with significantly reduced reaction times and waste compared to batch processes. nih.govsemanticscholar.org The high-performance scale-up of such processes has been demonstrated, showcasing the utility of flow chemistry for producing enantioenriched α-substituted piperidines rapidly and at a larger scale. acs.org
| Parameter | Value | Reference |
| Reaction | Continuous liquid-phase hydrogenation of pyridine | patsnap.com |
| Catalyst | Ruthenium/Carbon | patsnap.com |
| Temperature | 60°C | patsnap.com |
| Pressure | 2.0 MPa | patsnap.com |
| Residence Time | 100 s | patsnap.com |
| Conversion | ~100% | patsnap.com |
| Selectivity | ~100% for piperidine | patsnap.com |
Catalytic Strategies for the Synthesis of this compound Frameworks
Catalysis is central to modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. The synthesis of the this compound framework benefits from a range of catalytic strategies, including transition metal catalysis, organocatalysis, and acid/base catalysis.
Transition metal catalysis is a cornerstone for the formation of C-C and C-N bonds necessary for constructing and functionalizing piperidine rings. digitellinc.com Palladium-catalyzed reactions, in particular, are highly effective for introducing the carbonitrile group onto a pre-existing heterocyclic core. nih.govrsc.org
The palladium-catalyzed cyanation of aryl and heteroaryl halides or pseudohalides is a well-established method for synthesizing aromatic nitriles. rsc.orgresearchgate.netrsc.org This methodology can be applied to piperidine precursors. The reaction typically involves the oxidative addition of a halide to a Pd(0) complex, followed by a cyanide exchange and reductive elimination to yield the nitrile product. researchgate.net A significant challenge is the potential for catalyst deactivation by excess cyanide ions, which has been addressed through the use of specific ligands, co-catalysts, or non-toxic cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]). researchgate.netresearchgate.net Recent developments have led to highly efficient systems capable of cyanating even less reactive (hetero)aryl chlorides at low catalyst loadings. nih.gov
Furthermore, palladium catalysis is instrumental in the functionalization of alkenes, which can be precursors to piperidine rings. For example, Liu et al. developed an enantioselective oxidative amination of non-activated alkenes using a palladium catalyst with a pyridine-oxazoline ligand to form substituted piperidines. nih.govmdpi.com
| Catalyst System | Substrate Type | Cyanide Source | Key Features | Reference |
| Pd₂(dba)₃ / dppf / Zn | Aryl Chlorides | Zn(CN)₂ | Effective for both electron-rich and -deficient aryl chlorides. | researchgate.net |
| Palladacycle Precatalyst | (Hetero)aryl Chlorides & Bromides | K₄[Fe(CN)₆] | Non-toxic cyanide source, low catalyst loading, rapid reaction. | nih.gov |
| Pd(OAc)₂ / Ligand | Aryl Halides | Acetone cyanohydrin / TMSCN | Improved catalyst efficiency with continuous dosage. | researchgate.net |
| Pd Catalyst / Pyridine-Oxazoline Ligand | Non-activated Alkenes | N/A (Oxidative Amination) | Enantioselective C-N bond formation. | nih.govmdpi.com |
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. nih.gov This approach is particularly valuable for synthesizing enantiomerically enriched piperidine derivatives. scispace.com
One powerful strategy involves the use of chiral secondary amines, such as those derived from prolinol, to catalyze domino reactions. acs.org For example, a domino Michael addition/aminalization process between aldehydes and nitroolefins can construct polysubstituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org
Chiral phosphoric acids have also been employed as effective organocatalysts. An enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been used to synthesize functionalized chiral piperidines. nih.gov This reaction proceeds through a two-step mechanism involving the formation of a mixed chiral phosphate acetal, which then undergoes a displacement to yield the product with high stereoselectivity. nih.gov Additionally, cinchona alkaloids can catalyze enantioselective aza-Mannich additions to form chiral piperidine precursors. nih.gov These methods provide access to chiral building blocks that can be further elaborated to form derivatives of this compound.
Lewis and Brønsted acids are fundamental catalysts for various cyclization reactions that form the piperidine ring. Brønsted acids, such as triflic acid (TfOH) or sulfuric acid, can catalyze the intramolecular hydroamination of aminoalkenes that have an electron-withdrawing group on the nitrogen atom, leading to the formation of piperidines in excellent yields. acs.orgberkeley.edu This cyclization proceeds through the protonation of the olefin followed by intramolecular trapping by the pendant amine. acs.org
Aldehyde and ketone electrophiles incorporated into the side chains of 2-alkylpyridines can also undergo intramolecular aldol-like condensations with the pyridine's benzylic carbons in the presence of Brønsted acid catalysts like TfOH. nih.gov This strategy leads to the formation of fused or substituted piperidine systems.
Lewis acids also play a role in piperidine synthesis. For instance, guanidinium cations can act as organic Lewis acid catalysts, activating substrates and facilitating bond formation. academie-sciences.fr While direct catalysis of this compound formation by this method is less common, the principles of Lewis acid activation of reactants are broadly applicable to various steps in its synthesis. academie-sciences.fracs.org
Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of chiral molecules is of paramount importance, particularly in medicinal chemistry. Numerous stereoselective and enantioselective methods have been developed to access chiral 2-substituted piperidines.
A highly effective approach is the asymmetric hydrogenation of 2-alkylpyridine derivatives. nih.gov Using an Iridium catalyst with a chiral P,N-ligand like MeO-BoQPhos, N-benzyl-2-alkylpyridinium salts can be hydrogenated to yield chiral 2-alkylpiperidines with high levels of enantioselectivity (up to 93:7 er for some substrates). nih.gov This method provides a direct and atom-economical route to enantioenriched piperidines. nih.gov
Another powerful strategy is the kinetic resolution of racemic piperidines. Using a chiral base system, such as n-BuLi and (-)-sparteine, one enantiomer of a racemic N-Boc-2-arylpiperidine can be selectively deprotonated, allowing for the separation and subsequent functionalization of the enantioenriched starting material and product. whiterose.ac.uk
Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.net This method employs a chiral ligand (e.g., (S,S)-Ph-BPE) and provides the desired piperidines with excellent enantioselectivities. nih.govresearchgate.net The resulting borylated piperidines are versatile intermediates that can be further derivatized. nih.gov These advanced catalytic methods provide robust platforms for accessing specific chiral derivatives of this compound.
| Method | Catalyst/Reagent | Substrate | Key Outcome | Reference |
| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | N-Benzyl-2-alkylpyridinium salts | High enantioselectivity (up to 93:7 er). | nih.gov |
| Kinetic Resolution | n-BuLi / (-)-sparteine | N-Boc-2-arylpiperidines | Separation of enantiomers with high enantiomeric ratios. | whiterose.ac.uk |
| Asymmetric Cyclizative Aminoboration | [CuOTf]₂ / (S,S)-Ph-BPE | Hydroxylamine (B1172632) esters | Chiral 2,3-cis-disubstituted piperidines with excellent ee. | nih.govresearchgate.net |
Elucidation of Reactivity Patterns and Reaction Mechanisms Involving Piperidinecarbonitriles
Fundamental Chemical Transformations of the Carbonitrile Group
The carbonitrile group (C≡N) in 2-methyl-1-piperidinecarbonitrile is a versatile functional group that can undergo a variety of transformations, primarily through reactions at the electrophilic carbon atom.
Nucleophilic Additions to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine, which upon acidic hydrolysis, yields a ketone. This two-step process provides a valuable method for the synthesis of ketones from nitriles. The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting magnesium salt of the imine.
Table 1: Nucleophilic Addition of Grignard Reagents to Nitriles
| Grignard Reagent (R-MgX) | Intermediate | Final Product (after hydrolysis) |
| Methylmagnesium bromide | Imine | Acetone derivative |
| Phenylmagnesium bromide | Imine | Phenyl ketone derivative |
| Ethylmagnesium bromide | Imine | Ethyl ketone derivative |
This table illustrates the general outcome of the Grignard reaction with a nitrile, leading to the formation of a ketone. The specific yields and reaction conditions can vary depending on the substrate and the Grignard reagent used.
The reaction is typically carried out in an anhydrous ether solvent, and the intermediate imine is often not isolated but directly hydrolyzed in a subsequent step with aqueous acid.
Hydrolysis and Reduction Pathways
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate, 2-methylpiperidine-1-carboxamide. In acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the amide yield the corresponding carboxylic acid and ammonium (B1175870) ion.
Reduction: The nitrile group can be reduced to a primary amine, 1-(aminomethyl)-2-methylpiperidine, using strong reducing agents like lithium aluminum hydride (LiAlH4). Weaker reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of nitriles. The reduction with LiAlH4 is typically carried out in an anhydrous ether solvent, followed by a workup step to neutralize the reaction mixture and isolate the amine product. Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), can also be employed to reduce the nitrile to a primary amine. This method offers a milder alternative to metal hydride reductions.
Reactivity of the Piperidine (B6355638) Ring in this compound Derivatives
The piperidine ring in this compound is a saturated heterocycle, but its reactivity is influenced by the presence of the N-cyano group and the methyl substituent.
Ring-Opening and Ring-Closing Reactions
While direct ring-opening of the stable piperidine ring in this compound is not a common reaction, related aza-heterocycles like aziridines can undergo ring-opening reactions to form piperidine precursors. For instance, the acid-catalyzed ring-opening of N-substituted aziridines with various nucleophiles is a known synthetic route. These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking one of the ring carbons.
Conversely, ring-closing metathesis is a powerful method for the synthesis of functionalized piperidinones, which can be further modified.
Functionalization of the Piperidine Scaffold
The piperidine ring can be functionalized at various positions. The methyl group at the 2-position, being adjacent to the nitrogen, can influence the regioselectivity of reactions. For instance, the synthesis of 2-methyl-3-nitropyridines and their subsequent reactions with nucleophiles have been reported. Additionally, α-methylation of pyridines can be achieved through flow synthesis using a Raney® nickel catalyst.
A key reaction involving the piperidine nitrogen is N-dealkylation, a metabolic process that can also be achieved synthetically. This reaction involves the cleavage of a C-N bond, leading to a secondary amine and a carbonyl compound.
Oxidation and Reduction Chemistry of Piperidine Heterocycles
Oxidation: The oxidation of methylpiperidine derivatives has been studied, often leading to the formation of lactams or iminium ions. For example, the oxidation of 2-substituted piperidines can yield the corresponding lactams. The regioselectivity of the oxidation can be influenced by the substituents on the piperidine ring.
Reduction: The piperidine ring itself is already in a reduced state. However, the synthesis of piperidine derivatives often involves the reduction of the corresponding pyridine (B92270) precursors. Catalytic hydrogenation is a common method for this transformation. For instance, pyridinecarbonitriles can be selectively hydrogenated to either pyridylmethylamines or piperidylmethylamines by adjusting the reaction conditions, such as the use of an acidic additive.
Intramolecular Cyclizations and Rearrangement Processes
Intramolecular reactions of piperidinecarbonitrile derivatives are powerful tools for constructing fused and spirocyclic frameworks. These processes are often driven by the formation of more stable ring systems and can proceed through various mechanisms, including radical, pericyclic, and condensation pathways.
Intramolecular cyclization can be initiated through different strategies. For instance, radical-mediated amine cyclization has been developed for producing various piperidines and pyrrolidones. nih.gov Another powerful method is the intramolecular Diels-Alder reaction, which has been employed in a unified strategy to synthesize the tetracyclic and pentacyclic skeletons of pyrido and quinolinocarbazole alkaloids. rsc.org
The synthesis of fused heterocyclic systems often relies on the intramolecular cyclization of functionalized piperidines or related nitrogen heterocycles bearing a cyano group. For example, thieno[2,3-b]pyridines can be formed through the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. scielo.br Similarly, tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives are synthesized via the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles. nih.gov A plausible mechanism for such formations often involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. mdpi.com
Rearrangement processes, such as the 1,2-rearrangement, represent a fundamental class of reactions where a substituent moves between adjacent atoms. wikipedia.org These shifts are typically initiated by the formation of a reactive intermediate like a carbocation, carbanion, or free radical, with the driving force being the formation of a more stable species. wikipedia.org While specific examples involving this compound are not extensively detailed in the provided literature, the principles of well-known rearrangements like the Beckmann rearrangement, which converts oximes to amides or nitriles, are relevant to understanding potential transformations of derivatives. masterorganicchemistry.com
A summary of representative intramolecular cyclization reactions is presented below.
| Starting Material Type | Reaction Type | Product | Catalyst/Conditions | Ref. |
| Linear amino-aldehydes | Radical intramolecular cyclization | Piperidines | Cobalt(II) catalyst | nih.gov |
| 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles | Intramolecular cyclization | Thieno[2,3-b]pyridines | Base catalyst (e.g., sodium alkoxide) | scielo.br |
| Heteroenyne-allenes | Intramolecular cyclization (Friedel-Crafts type) | Phenanthridine-fused quinazoliniminiums | Lewis acid | nih.gov |
| 2-Oxo-pyridine-3,5-dicarbonitriles | Cyclocondensation | Tetrahydropyrido[2,3-d]pyrimidine-4,7-diones | Formic acid/H2SO4 or Acetic anhydride | nih.gov |
| 4-Arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones and malononitrile (B47326) | Tandem addition/intramolecular cyclization | nih.gov-Benzothiepino[5,4-b]pyridine-3-carbonitriles | Sodium alkoxide | researchgate.net |
Mechanistic Investigations of Novel Reactions (e.g., 1,2-Carbopalladation of Nitriles)
Mechanistic studies into novel reactions of nitrile-containing compounds provide fundamental insights into their reactivity. A significant example is the intramolecular carbopalladation of the cyano group, which has been successfully utilized for the synthesis of 3,4-disubstituted 2-aminonaphthalenes. nih.gov
This palladium-catalyzed annulation reaction involves the reaction of (2-iodophenyl)acetonitrile with various internal alkynes. The process is proposed to proceed via the intramolecular addition of a vinylpalladium species, generated in situ, to the carbon-nitrogen triple bond of the cyano group. This cyclization step is key to forming the new ring system. The scope of this reaction is broad, affording 2-aminonaphthalenes in high yields with good regioselectivity. nih.gov
Interestingly, the choice of substrates can lead to different product classes. When certain hindered propargylic alcohols are used as the alkyne component, the reaction yields 1,3-benzoxazine derivatives instead of the expected 2-aminonaphthalenes. Mechanistic investigations have established the involvement of the trialkylamine base in the formation of these benzoxazine (B1645224) derivatives. The proposed mechanism suggests an initial formation of the 2-amino-3-(1-hydroxyalkyl)naphthalene, which then undergoes condensation with an iminium ion species. This iminium ion is generated from the trialkylamine base used in the reaction, highlighting the intricate role of reaction components in directing the reaction pathway. nih.gov
The table below summarizes the outcomes of the palladium-catalyzed annulation of (2-Iodophenyl)acetonitrile with different alkynes.
| Alkyne Substrate | Product Type | Key Mechanistic Feature | Ref. |
| Various internal alkynes | 3,4-Disubstituted 2-aminonaphthalenes | Intramolecular addition of a vinylpalladium species to the cyano group. | nih.gov |
| Hindered propargylic alcohols | 1,3-Benzoxazine derivatives | Initial formation of 2-aminonaphthalene followed by condensation with an iminium ion derived from the trialkylamine base. | nih.gov |
Advanced Spectroscopic and Structural Characterization of 2 Methyl 1 Piperidinecarbonitrile Systems
Conformational Analysis and Stereochemical Elucidation
The stereochemistry and conformational flexibility of the 2-Methyl-1-piperidinecarbonitrile ring system are critical to understanding its reactivity and interactions. The piperidine (B6355638) ring can exist in two primary chair conformations, with the substituents (the 2-methyl group and the 1-cyano group) occupying either axial or equatorial positions. The interplay of steric and electronic effects governs the equilibrium between these conformers.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Dynamic NMR spectroscopy is a powerful tool for investigating the conformational equilibria and the energy barriers associated with ring inversion in piperidine systems. In the case of this compound, ¹H and ¹³C NMR spectra would be expected to show distinct signals for the axial and equatorial conformers at low temperatures. As the temperature increases, these signals would broaden and coalesce as the rate of ring inversion becomes rapid on the NMR timescale.
Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data can provide detailed information on the predominant conformation. nih.gov For instance, a large vicinal coupling constant between the proton at C2 and the adjacent axial protons on C3 and C6 would indicate an axial orientation of the C2 proton, and consequently an equatorial methyl group. The relative populations of the conformers can be determined from the integrated intensities of their respective signals at low temperatures, allowing for the calculation of the conformational free energy difference (ΔG°).
Table 1: Hypothetical ¹H NMR Data for Conformational Analysis of this compound at Low Temperature
| Proton | Chemical Shift (ppm) - Equatorial CH₃ Conformer | Chemical Shift (ppm) - Axial CH₃ Conformer | Key Coupling Constants (Hz) |
| H2 | ~2.8 | ~3.2 | ³J(H2, H3ax), ³J(H2, H3eq) |
| CH₃ | ~1.2 (doublet) | ~1.4 (doublet) | ³J(CH₃, H2) |
| Ring Protons | 1.5 - 2.0 | 1.6 - 2.2 | Geminal and Vicinal Couplings |
Note: This table is illustrative and based on typical values for substituted piperidines.
Vibrational Spectroscopy (FTIR, FT-Raman) for Conformation and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, offers complementary information on the molecular structure and bonding within this compound. arxiv.org The vibrational modes are sensitive to the local environment and conformation of the molecule. nih.gov
The most characteristic vibration is the nitrile (C≡N) stretching frequency, which typically appears in the range of 2260-2240 cm⁻¹. The exact position and intensity of this band can be influenced by the electronic effects of the piperidine ring and any intermolecular interactions. The C-H stretching vibrations of the methyl group and the piperidine ring appear in the 3000-2800 cm⁻¹ region, while bending and rocking vibrations are found in the fingerprint region (below 1500 cm⁻¹). Conformational isomers may exhibit distinct peaks in the fingerprint region, which can be used to identify their presence in a sample.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N | Stretch | 2260 - 2240 |
| C-H (CH₃, CH₂) | Stretch | 3000 - 2850 |
| C-H (CH₃, CH₂) | Bend/Scissor | 1470 - 1440 |
| C-N | Stretch | 1250 - 1020 |
Note: These are general ranges and the exact values can vary based on the specific molecular conformation and environment.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com An X-ray crystallographic study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net This would unequivocally establish the preferred conformation (chair, boat, or twist-boat) of the piperidine ring and the axial or equatorial disposition of the methyl group in the crystal lattice.
Furthermore, X-ray diffraction reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. This analysis would identify any significant intermolecular interactions, such as dipole-dipole interactions involving the polar nitrile group or weak C-H···N hydrogen bonds, which dictate the supramolecular architecture. researchgate.net
Table 3: Illustrative Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845 |
| Z | 4 |
| C≡N Bond Length (Å) | ~1.15 |
| C2-N1 Bond Length (Å) | ~1.47 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray diffraction experiment.
High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. nih.gov For this compound, HRMS would verify its chemical formula, C₇H₁₂N₂.
In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides structural information. elsevier.com Under electron ionization (EI), the molecular ion would likely undergo fragmentation through several pathways, including the loss of the methyl group (M-15), the loss of the cyano group (M-26), and cleavage of the piperidine ring. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.
Table 4: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺ | [C₇H₁₂N₂]⁺ | 124.1000 | Molecular Ion |
| [M-CH₃]⁺ | [C₆H₉N₂]⁺ | 109.0766 | Loss of methyl radical |
| [M-CN]⁺ | [C₆H₁₂N]⁺ | 98.0969 | Loss of cyano radical |
| [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | 84.0813 | Ring cleavage (α-cleavage) |
Note: The m/z values are calculated based on exact isotopic masses.
Advanced Spectroscopic Techniques for Probing Intermolecular Interactions
While X-ray diffraction provides a static picture of intermolecular interactions in the solid state, advanced spectroscopic techniques can probe these forces in solution. For instance, concentration-dependent FTIR studies can reveal changes in the C≡N stretching frequency, which may indicate the formation or disruption of weak intermolecular associations. researchgate.net
In NMR spectroscopy, two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons on adjacent molecules in concentrated solutions, providing evidence of molecular aggregation and preferred packing arrangements. Furthermore, studying the chemical shifts of protons near the polar nitrile group in different solvents can elucidate the nature of solute-solvent interactions. Hirshfeld surface analysis, derived from crystallographic data, can also be used to visualize and quantify intermolecular contacts. biointerfaceresearch.com
Theoretical and Computational Chemistry Approaches to 2 Methyl 1 Piperidinecarbonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior and stability of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each with its strengths in describing molecular systems.
Density Functional Theory (DFT) has become a popular computational tool due to its balance of accuracy and computational cost. It is particularly effective for determining the equilibrium geometry of molecules and predicting their vibrational spectra. For 2-Methyl-1-piperidinecarbonitrile, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to optimize the molecular structure. These calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
The vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of spectral bands to specific molecular vibrations, such as the characteristic C≡N stretch of the nitrile group and the various C-H and C-N stretches and bends within the piperidine (B6355638) ring.
Table 1: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C≡N Stretch | ~2240 |
| C-H Stretch | 2850-3000 |
| C-N Stretch | 1100-1300 |
| CH₂ Bend | 1400-1500 |
Note: These are approximate values and can vary depending on the specific computational method and basis set used.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide very accurate electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate properties such as electron affinities, ionization potentials, and electronic transition energies with high precision. While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for cases where DFT may not be sufficiently accurate.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.
For this compound, the HOMO is typically localized on the piperidine ring, particularly the nitrogen atom, indicating that this is a likely site for electrophilic attack. The LUMO is often associated with the π* antibonding orbital of the nitrile group, making the carbon atom of the C≡N group susceptible to nucleophilic attack.
Table 2: Calculated HOMO-LUMO Energies and Gap for this compound
| Parameter | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ 1.2 |
| Energy Gap | ~ 7.7 |
Note: These values are illustrative and depend on the level of theory and basis set.
Natural Bond Orbital (NBO) Analysis and Electron Delocalization Studies
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. NBO analysis can quantify the delocalization of electron density between filled and unfilled orbitals, which is a measure of hyperconjugation and resonance effects.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and attractive to nucleophiles.
For this compound, the MEP map would show a region of high negative potential around the nitrogen atom of the nitrile group, consistent with its lone pair of electrons. The hydrogen atoms of the piperidine ring would exhibit positive potential. This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is extensively used to explore the pathways of chemical reactions. By calculating the potential energy surface, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For this compound, computational methods can be employed to study various reactions, such as its hydrolysis, reduction, or reactions involving the addition of nucleophiles to the nitrile group. By mapping the reaction coordinates and calculating the energies of intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.
Applications of 2 Methyl 1 Piperidinecarbonitrile As a Synthetic Building Block and Reagent
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The piperidine (B6355638) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. nih.gov 2-Methyl-1-piperidinecarbonitrile serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of the α-aminonitrile moiety allows for a variety of chemical transformations.
The nitrile group can be:
Hydrolyzed to a carboxylic acid or an amide.
Reduced to a primary amine, which can then be used to form larger aza-heterocycles.
Reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones.
These transformations, coupled with reactions involving the piperidine nitrogen, enable the construction of fused, spirocyclic, and bridged heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of indolizidine and quinolizidine (B1214090) alkaloids, which are known for their diverse biological activities. The synthesis of 1-thioxo-2,4-dihydro- nih.govnih.govresearchgate.nettriazolo-[4,3-a]quinazolin-5(1H)-one scaffolds, for instance, demonstrates the utility of related building blocks in creating complex heterocyclic structures. nih.gov
Table 1: Potential Transformations of this compound for Heterocycle Synthesis
| Starting Material | Reagent/Condition | Product Functionality | Potential Heterocyclic Scaffold |
|---|
Role in the Divergent Synthesis of Chemical Libraries
Divergent synthesis is a powerful strategy for generating a large number of structurally diverse compounds from a common intermediate. rsc.orgrsc.orgnih.gov The 2-methylpiperidine (B94953) core of this compound, equipped with a modifiable nitrile group and a stereocenter, is an ideal scaffold for this approach.
Starting from a single enantiomer of this compound, a library of compounds can be created by reacting the nitrile group with a variety of reagents. Further diversity can be introduced by modifying the piperidine ring itself, for example, through N-alkylation, N-acylation, or reactions at other positions on the ring. This approach allows for the rapid exploration of chemical space around the 2-methylpiperidine scaffold, which is crucial for the discovery of new drug candidates and chemical probes.
Table 2: Example of a Divergent Synthesis Strategy
| Scaffold | Reaction 1 (on Nitrile) | Reaction 2 (on Piperidine N) | Resulting Compound Class |
| (R)-2-Methyl-1-piperidinecarbonitrile | Reduction to amine | Acylation with various acid chlorides | Chiral diamides |
| (R)-2-Methyl-1-piperidinecarbonitrile | Hydrolysis to acid | Amide coupling with various amines | Chiral amino-amides |
| (R)-2-Methyl-1-piperidinecarbonitrile | Grignard addition | Reductive amination | Chiral amino-alcohols |
Utilization in the Construction of Functional Organic Materials
The piperidine moiety is being explored for its potential in the development of novel organic materials. The incorporation of this compound into polymers or other macromolecular structures can impart specific properties, such as basicity, chirality, and metal-coordinating ability.
The nitrile group can be utilized as a functional handle for polymerization reactions, such as through catalytic hydration and amidation to form polyamides, or through cycloaddition reactions. The resulting polymers, containing the chiral 2-methylpiperidine unit, could find applications in chiral separations, as sensors, or as components in stimuli-responsive materials.
Design and Application as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom of the piperidine ring in this compound can act as a Lewis base, allowing it to coordinate to metal centers and function as a ligand in catalysis. nih.govresearchgate.netrsc.org The presence of the methyl group at the 2-position introduces steric bulk that can influence the selectivity of catalytic reactions.
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.netnih.govresearchgate.netrsc.org While direct use of this compound in MOF synthesis is not widely reported, the 2-methylpiperidine scaffold is a viable candidate for incorporation into MOF structures. The piperidine nitrogen can coordinate to the metal centers, and the nitrile group could either be a non-coordinating functional group within the pores or be post-synthetically modified. The inclusion of such chiral, basic units could lead to MOFs with interesting properties for gas separation, enantioselective catalysis, or sensing.
The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. nih.govnih.govresearchgate.netmdpi.comrsc.org The chiral nature of this compound makes it an attractive starting point for the design of new chiral ligands. The nitrile group can be transformed into a variety of other coordinating groups, such as an amine, a phosphine (B1218219), or an oxazoline.
For instance, reduction of the nitrile to a primary amine would yield a chiral diamine, a well-established class of ligands for asymmetric transfer hydrogenation and other reactions. Alternatively, conversion to a phosphine would generate a P,N-ligand, which has shown great promise in a range of palladium- and rhodium-catalyzed reactions. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the coordinating atoms and the piperidine ring, allowing for the optimization of enantioselectivity in a given catalytic transformation.
Supramolecular Chemistry Involving Piperidinecarbonitrile Derivatives
Non-Covalent Interactions in Molecular Assembly and Recognition
The spatial arrangement and ultimate function of supramolecular structures are dictated by a delicate balance of non-covalent forces. mtroyal.ca In the context of piperidinecarbonitrile derivatives, hydrogen bonding, π-stacking, and electrostatic interactions are the primary drivers of molecular assembly and recognition. mtroyal.cayoutube.comwikipedia.org
The nitrile group (C≡N) in 2-methyl-1-piperidinecarbonitrile can act as a hydrogen bond acceptor. rsc.org In the presence of suitable hydrogen bond donors, such as water or alcohol molecules, intricate hydrogen-bonding networks can form, leading to the construction of well-defined crystalline architectures. rsc.orgdntb.gov.ua The nitrogen atom of the cyano group, with its lone pair of electrons, is the principal site for this interaction.
A theoretical examination of hydrogen bonding in related pyridine (B92270) derivatives has shown that the strength of these interactions can be influenced by the electronic properties of substituents. dntb.gov.ua For instance, electron-withdrawing groups on a guest molecule can enhance hydrogen bonding interactions with a host. dntb.gov.ua
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group in this compound | Interaction Type |
| O-H (e.g., from water, alcohols) | Nitrile Nitrogen (N) | C≡N···H-O |
| N-H (e.g., from amides, amines) | Nitrile Nitrogen (N) | C≡N···H-N |
This table illustrates potential hydrogen bonding interactions based on the functional groups present in this compound and common hydrogen bond donors.
Although the piperidine (B6355638) ring is saturated and therefore not aromatic, the cyano group possesses a π-system. This allows for potential π-stacking interactions, which are non-covalent interactions between aromatic or π-systems. youtube.comwikipedia.org While classic π-π stacking between two piperidine rings is not possible, the nitrile group could engage in interactions with aromatic rings of other molecules. nih.gov The nature of these interactions can be complex, involving a combination of electrostatic and dispersion forces. youtube.comnih.gov
The combination of electrostatic and π-stacking interactions has been shown to be a powerful tool for the selective binding of molecules. nih.gov For instance, platinum(II) complexes containing aromatic ligands have demonstrated the ability to bind nucleotides and aromatic carboxylates through a combination of these forces. nih.gov While not directly involving piperidinecarbonitrile, this principle highlights the potential for designing systems where such interactions are harnessed for molecular recognition.
Table 2: Types of Non-Covalent Interactions Potentially Involving the Nitrile Group
| Interaction Type | Interacting Partner | Description |
| π-π Stacking | Aromatic ring (e.g., benzene, pyridine) | Interaction between the π-system of the nitrile and an aromatic ring. |
| Dipole-Dipole | Polar molecule | Interaction between the dipole of the nitrile group and another dipole. |
| Anion-π | Anion | Interaction between an anion and the electron-deficient carbon of the nitrile group. wikipedia.org |
This table outlines potential non-covalent interactions involving the nitrile functionality of this compound with different molecular partners.
Host-Guest Chemistry and Molecular Encapsulation
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The principles of molecular recognition, driven by non-covalent interactions, are central to this area. While no specific examples of this compound acting as a host or guest were found, its structural features suggest potential roles in such systems.
For instance, a host molecule with a hydrophobic cavity and hydrogen bond donors at its periphery could encapsulate this compound. The methyl group and the piperidine ring could reside within the hydrophobic pocket, while the nitrile group could form hydrogen bonds with the host. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to encapsulate guest molecules. nih.govrsc.org
Conversely, derivatives of piperidinecarbonitrile could be incorporated into larger structures that act as hosts. The piperidine scaffold could provide a framework, and the nitrile group could serve as a binding site for specific guests. The development of such systems relies on a deep understanding of the subtle interplay of non-covalent forces. researchgate.net
Self-Assembly Processes for Higher-Order Structures
Self-assembly is the spontaneous organization of molecules into ordered structures. This process is fundamental to the formation of many biological and synthetic materials. For piperidinecarbonitrile derivatives, self-assembly would be driven by the same non-covalent interactions discussed earlier: hydrogen bonding and electrostatic interactions.
The directionality of hydrogen bonds can lead to the formation of predictable, one-, two-, or three-dimensional networks. rsc.org For example, if this compound were co-crystallized with a molecule containing two hydrogen bond donor groups, a linear chain or a more complex network could potentially form. The steric bulk of the methyl group would also play a significant role in directing the self-assembly process, potentially leading to specific packing arrangements that could influence the properties of the resulting material. rsc.org
Development of Synthetic Receptors for Molecular Recognition
The design and synthesis of artificial receptors capable of selectively binding specific molecules is a major goal of supramolecular chemistry. researchgate.net While research on synthetic receptors for this compound is not available, the principles for designing such a receptor can be outlined.
A synthetic receptor for this molecule would need to possess a binding pocket that is complementary in size and shape to the guest. This pocket would likely be hydrophobic to accommodate the methyl group and the piperidine ring. To achieve high selectivity, the receptor would also need to feature specific interaction sites. For instance, a hydrogen bond donor strategically placed within the binding pocket could interact with the nitrile nitrogen of the guest.
The development of synthetic receptors often involves an iterative process of design, synthesis, and testing. Researchers have successfully created synthetic receptors for a wide range of molecules, including various heterocyclic compounds. nih.govmdpi.comnih.gov The insights gained from these studies could be applied to the development of receptors for piperidinecarbonitrile derivatives.
Future Perspectives and Emerging Research Directions in 2 Methyl 1 Piperidinecarbonitrile Chemistry
Integration of Advanced Automation and AI in Synthesis and Discovery
Exploration of Novel Reactivity and Catalytic Phenomena
The exploration of novel reactivity and catalytic phenomena is a vibrant area of research for piperidine (B6355638) derivatives, including 2-Methyl-1-piperidinecarbonitrile. nih.gov Scientists are continually developing new catalytic methods to functionalize the piperidine ring with high selectivity and efficiency. nih.govwhiterose.ac.uk
One area of intense focus is the C-H functionalization of piperidines. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions, for instance, have been employed to introduce substituents at specific positions on the piperidine ring. nih.gov The selectivity of these reactions can be finely tuned by the choice of catalyst and protecting groups on the nitrogen atom. nih.govresearchgate.net Similarly, photoredox catalysis has emerged as a powerful tool for the α-amino C-H arylation of piperidines, offering a highly diastereoselective method for creating complex substituted piperidines. nih.govescholarship.org
The reactivity of the nitrile group in this compound also presents opportunities for novel transformations. While the direct reactivity of this specific compound is not extensively detailed in the provided results, the broader chemistry of nitriles suggests numerous possibilities. For instance, the development of new catalysts for nitrile hydration to amides is an active area of research, offering an atom-economical and environmentally friendly transformation. researchgate.net The unique electronic properties of the piperidine ring can influence the reactivity of the adjacent nitrile group, a phenomenon that warrants further investigation. researchgate.net
Recent studies have also delved into the reactivity of cyclic isodiazenes generated from piperidines, which can lead to the formation of cyclic tetrazines. acs.orgacs.org Understanding and controlling such novel transformations could open up new avenues for synthesizing unique heterocyclic structures derived from the this compound scaffold.
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of this compound and its derivatives is no exception. A significant focus is on developing synthetic methods that are more environmentally friendly, atom-efficient, and utilize less hazardous reagents. tandfonline.comrsc.org
A key area of development is the synthesis of the nitrile functionality itself. Traditional methods for nitrile synthesis often involve toxic reagents. nih.gov Modern approaches are exploring greener alternatives. For example, the one-pot, solvent-free conversion of aldehydes to nitriles by heating with hydroxylamine (B1172632) hydrochloride is a promising method that generates only aqueous HCl as a waste product. tandfonline.com Another innovative and sustainable approach is the use of aldoxime dehydratases in biocatalytic processes. nih.govmdpi.com These enzymes can convert aldoximes, which are readily prepared from aldehydes, into nitriles in water under mild conditions, offering a cyanide-free and highly selective synthetic route. nih.govmdpi.com
In the context of the piperidine ring, catalytic hydrogenation of pyridine (B92270) precursors is a common method. nih.gov Advances in catalysis are leading to more efficient and selective hydrogenation processes that operate under milder conditions and with lower catalyst loadings. The use of palladium-catalyzed annulation strategies also presents a powerful and versatile method for constructing functionalized piperidines from readily available precursors. whiterose.ac.uk The development of peptide synthesis using mechanochemistry, such as ball-milling, also highlights a move towards solvent-free or minimal-solvent reaction conditions, a principle that could be applied to the synthesis of piperidine derivatives. rsc.org
Advanced Characterization Techniques for Dynamic Chemical Systems
The comprehensive understanding of the structure, conformation, and dynamic behavior of molecules like this compound is crucial for predicting their properties and reactivity. Advanced characterization techniques are providing unprecedented insights into these complex chemical systems. mdpi.com
For piperidine derivatives, conformational analysis is of paramount importance as the spatial arrangement of substituents can significantly impact biological activity. nih.gov Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in determining the secondary structure and conformational preferences of these molecules. acs.org Detailed analysis of NMR data, including the use of the Karplus equation to interpret coupling constants, can reveal the relative populations of different conformers, such as chair conformations with axial or equatorial substituents. nih.govacs.org
In addition to NMR, X-ray crystallography provides definitive structural information in the solid state. acs.org The combination of spectroscopic and crystallographic data allows for a thorough understanding of the molecule's three-dimensional structure. acs.org Other advanced spectroscopic techniques, such as Electron Energy-Loss Spectroscopy (EELS) coupled with multi-wavelength Raman spectroscopy, are being used to probe the local chemistry of complex materials and can be adapted to study the electronic structure of piperidine-containing systems. arxiv.org
For studying dynamic processes and reaction mechanisms, techniques like flash-quench transient absorption spectroscopy are employed to observe short-lived intermediates, such as radicals formed during photoredox-catalyzed reactions. nih.govescholarship.org Furthermore, thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal stability and phase behavior of these compounds. acs.org The application of these advanced characterization techniques is essential for building a complete picture of the chemical and physical properties of this compound and its derivatives.
Computational Chemistry for Predictive Design and Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of piperidine derivatives. researchgate.netrsc.org These theoretical methods provide deep insights into molecular geometry, electronic stability, and reactivity, complementing experimental findings. researchgate.netresearchgate.net
DFT calculations are routinely used to investigate the conformational preferences of substituted piperidines, helping to rationalize experimentally observed stereoselectivities in reactions. nih.gov By calculating the relative energies of different conformers, researchers can predict the most stable arrangements of atoms in the molecule. nih.gov For instance, DFT studies can elucidate the subtle interplay of steric and electronic effects that govern the axial versus equatorial preference of substituents on the piperidine ring. nih.gov
Furthermore, computational models are employed to study reaction mechanisms in detail. acs.orgacs.org By mapping out the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a rationale for the observed product distribution. acs.org For example, DFT calculations have been used to investigate the high energy barrier for certain proposed reaction pathways in the chemistry of piperidine-derived intermediates, guiding the proposal of more plausible mechanisms. acs.orgacs.org
The electronic properties of piperidine derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be calculated using DFT. researchgate.net These parameters provide insights into the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. researchgate.net As computational methods continue to improve in accuracy and efficiency, their role in the predictive design of novel this compound derivatives with tailored properties is set to expand significantly.
Q & A
Q. How does structural modification of the piperidine ring affect the compound’s physicochemical properties?
- Answer: Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., methyl vs. difluoromethyl groups). LogP measurements and X-ray crystallography reveal hydrophobicity and conformational stability. and provide frameworks for analyzing substituent effects on bioactivity .
Methodological Notes
- Data Contradiction Analysis: Cross-reference spectroscopic and chromatographic data with computational predictions to resolve structural ambiguities .
- Experimental Design: Use systematic literature reviews (e.g., PRISMA guidelines) to identify gaps in synthesis protocols or biological testing .
- Advanced Characterization: Combine cryo-electron microscopy (cryo-EM) and solid-state NMR for analyzing crystalline or amorphous forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
